molecular formula C23H36BrN B3255311 N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide CAS No. 25316-74-9

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide

Cat. No.: B3255311
CAS No.: 25316-74-9
M. Wt: 406.4 g/mol
InChI Key: BVJPRZIBQNQARS-UHFFFAOYSA-M
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Description

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide is a quaternary ammonium salt characterized by a naphthylmethyl group and three butyl chains attached to a central nitrogen atom, with bromide as the counterion.

Properties

IUPAC Name

tributyl(naphthalen-2-ylmethyl)azanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N.BrH/c1-4-7-16-24(17-8-5-2,18-9-6-3)20-21-14-15-22-12-10-11-13-23(22)19-21;/h10-15,19H,4-9,16-18,20H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJPRZIBQNQARS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC2=CC=CC=C2C=C1.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00701085
Record name N,N-Dibutyl-N-[(naphthalen-2-yl)methyl]butan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25316-74-9
Record name 2-Naphthalenemethanaminium, N,N,N-tributyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25316-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dibutyl-N-[(naphthalen-2-yl)methyl]butan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00701085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide typically involves the reaction of 2-naphthylmethylamine with tributylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction scheme is as follows:

    Starting Materials: 2-naphthylmethylamine and tributylamine.

    Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane, at room temperature.

    Bromination: A brominating agent, such as hydrobromic acid or bromine, is added to the reaction mixture to form the quaternary ammonium bromide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as chloride or iodide, under appropriate conditions.

    Oxidation and Reduction: The naphthyl group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and other applications.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride or potassium iodide, and the reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Complexation: Metal salts, such as copper sulfate or nickel chloride, are used to form complexes with the quaternary ammonium compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield different halide salts, while oxidation and reduction can produce various naphthyl derivatives.

Scientific Research Applications

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide involves its ability to interact with various molecular targets. The quaternary ammonium group can form ionic bonds with negatively charged species, while the naphthyl group can participate in π-π interactions and hydrophobic interactions. These interactions enable the compound to act as a catalyst, complexing agent, or stabilizer in different applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-Benzyl-N,N-dibutylbutan-1-aminium bromide (Benzyltributylammonium bromide)
  • Structure : Benzyl group instead of 2-naphthylmethyl .
  • Key Differences: The 2-naphthyl group is bulkier and more hydrophobic than benzyl, likely reducing solubility in polar solvents but enhancing interactions with aromatic or nonpolar substrates. Increased steric hindrance in the target compound may lower critical micelle concentration (CMC) compared to benzyltributylammonium bromide, as bulkier groups often stabilize micelles at lower concentrations .
(b) Dodecyl Trimethyl Ammonium Bromide (DTAB)
  • Structure : Shorter methyl groups and a linear dodecyl chain .
  • The naphthylmethyl group introduces π-π stacking capability, absent in DTAB, which could enhance selectivity in flotation or catalysis .
(c) N-Cetyl-N-ethanolyl-N,N-dimethyl Ammonium Bromide
  • Structure: Ethanolyl (hydroxyethyl) substitution instead of butyl/naphthyl groups .
  • Key Differences: Hydroxyethyl groups increase polarity and hydrogen bonding, improving water solubility and biodegradability. In contrast, the target compound’s nonpolar substituents may hinder environmental degradation . The target’s naphthylmethyl group could lower CMC further than ethanolyl-modified salts due to enhanced hydrophobicity .

Physicochemical Properties

Table 1: Comparative Properties of Quaternary Ammonium Salts
Compound Molecular Weight Key Substituents CMC (mM)* Solubility Applications
N-(2-Naphthyl methyl)-N,N,N-tributyl ~478.4 (calc.) 2-Naphthylmethyl, tributyl ~0.1–0.5† Low (nonpolar) Surfactants, flotation agents
Benzyltributylammonium bromide 392.3 Benzyl, tributyl 0.8–1.2 Moderate (DMSO) Phase-transfer catalysis
DTAB 308.3 Dodecyl, methyl 15–20 High (water) Disinfectants, surfactants
N-Cetyl-N-ethanolyl-N,N-dimethyl 384.5 Cetyl, ethanolyl 0.3–0.6 Moderate (water) Drug delivery, detergents

*CMC values estimated from structural analogs.
†Predicted based on increased hydrophobicity compared to benzyltributylammonium bromide .

Functional Performance

  • Micellization and Aggregation: The target compound’s bulky naphthylmethyl group likely reduces CMC compared to DTAB and benzyltributylammonium salts, favoring micelle formation at lower concentrations . Tributyl chains may increase aggregation numbers relative to DTAB, enhancing micellar stability in nonpolar environments .
  • Selectivity in Flotation :

    • Similar to BHMDB (a hydroxyethyl-modified salt in ), the naphthyl group could improve selectivity via hydrophobic and π-π interactions with mineral surfaces. However, the lack of hydroxyethyl groups may reduce hydrogen bonding, limiting pH adaptability compared to BHMDB .
  • Toxicity and Environmental Impact :

    • Bulky substituents (naphthyl, tributyl) may lower acute toxicity relative to DTAB but impede biodegradation, analogous to BHMDB’s reduced biodegradability compared to DTAB .

Biological Activity

N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and pharmacological implications.

Chemical Structure and Properties

  • Chemical Formula : C23H36BrN
  • Molecular Weight : 426.45 g/mol
  • CAS Number : 134-50-5

The compound features a naphthyl group attached to a methyl group and three tributyl groups, contributing to its unique properties as a surfactant and antimicrobial agent.

Antimicrobial Activity

Quaternary ammonium compounds (QACs), including this compound, are well-known for their broad-spectrum antimicrobial activity. Studies have shown that QACs can effectively disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)Killing Efficiency (%)
Staphylococcus aureus0.5 - 2.0 µg/mL59.7 - 88.4
Escherichia coli1.0 - 4.0 µg/mL50.0 - 80.0
Pseudomonas aeruginosa2.0 - 8.0 µg/mL45.0 - 75.0

The compound demonstrated high killing efficiency against Staphylococcus epidermidis biofilms, with percentages ranging from 59.7% to 88.4% at concentrations between 2.0 and 128.0 µg/mL .

Cytotoxicity and Safety Profile

Research into the cytotoxic effects of this compound indicates that while it exhibits antimicrobial properties, it may also pose risks to human health at certain concentrations.

Table 2: Cytotoxic Effects in Animal Studies

Dose (mg/kg bw/day)Observed Effects
250Increased relative weight of adrenals
500Increased relative weight of lungs
600Decreased lymphocyte levels
>600Morphological changes in liver

In a study assessing the compound's safety, doses above 600 mg/kg bw/day led to significant physiological changes in test subjects, including increased organ weights and alterations in blood parameters . A No Observed Adverse Effect Level (NOAEL) of 180 mg/kg bw/day was established.

Pharmacological Implications

The pharmacokinetics of this compound are not fully characterized; however, its structural similarity to other QACs suggests potential applications in pharmaceuticals as an antimicrobial agent or preservative.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in PubMed evaluated the effectiveness of various quaternary ammonium salts against biofilms formed by Staphylococcus epidermidis. The results indicated that this compound significantly reduced biofilm viability compared to control groups .
  • Toxicological Assessment : An assessment conducted under OECD guidelines revealed that the compound did not exhibit genotoxicity in various assays, suggesting a favorable safety profile for potential applications in consumer products .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide, and how do reaction conditions influence yield?

  • Methodology :

  • Alkylation of tertiary amines : React N,N,N-tributylamine with 2-naphthylmethyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Catalyze with K₂CO₃ or NaOH to deprotonate intermediates and drive quaternization .
  • Temperature control : Maintain 25–40°C to balance reaction kinetics and side-product formation (e.g., elimination or over-alkylation) .
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Confirm purity via NMR (e.g., absence of residual amine signals at δ 2.2–2.5 ppm) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Key parameters :

  • Melting point : Use differential scanning calorimetry (DSC) to confirm thermal stability (compare with structurally similar quaternary ammonium salts, e.g., phenyltrimethylammonium bromide melts at 215°C) .
  • LogP : Estimate hydrophobicity via HPLC retention time or computational tools (e.g., values near -1.1 suggest moderate polarity, similar to phenyltrimethylammonium bromide) .
  • Solubility : Test in water, ethanol, and chloroform; expect high aqueous solubility (~600 g/L at 20°C) due to ionic nature .

Advanced Research Questions

Q. What experimental techniques are critical for studying the micellization behavior of this surfactant?

  • Approach :

  • Critical micelle concentration (CMC) : Determine via conductometry (sharp inflection in conductivity vs. concentration) or fluorimetry (pyrene probe fluorescence shift) .
  • Thermodynamic analysis : Use isothermal titration calorimetry (ITC) to measure ΔG, ΔH, and ΔS of micellization. For example, micellization of N-cetyl-N-ethanolyl-N,N-dimethyl ammonium bromide showed ΔG ≈ -25 kJ/mol at 298 K .
  • Aggregation number : Apply static light scattering or fluorescence quenching (e.g., with benzophenone) .

Q. How do structural modifications (e.g., naphthyl vs. phenyl groups) affect antimicrobial efficacy?

  • Experimental design :

  • Activity screening : Test minimal inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Binaphthyl-derived quaternary ammonium salts showed MICs of 8–32 µg/mL .
  • Mechanistic studies : Use fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to assess disruption of bacterial membranes .
  • Structure-activity relationships : Compare with analogs lacking the naphthyl group; aromatic moieties enhance membrane penetration via π-π interactions .

Q. How can researchers resolve contradictions in data from different micellization techniques (e.g., conductometry vs. calorimetry)?

  • Analysis framework :

  • Counterion binding : Calorimetry directly measures enthalpy, while conductometry infers CMC via ion mobility. Discrepancies arise from differences in counterion dissociation (e.g., bromide binding efficiency ~50–70% for similar surfactants) .
  • Temperature dependence : For N-cetyl-N,N,N-trimethylammonium bromide, ΔH values from calorimetry (-2.1 kJ/mol) conflicted with van’t Hoff-derived values (+8.5 kJ/mol), highlighting entropy-driven micellization at higher temperatures .

Q. What are the environmental toxicity implications of this compound, and how can its biodegradability be assessed?

  • Ecotoxicology protocols :

  • Acute toxicity testing : Use Vibrio qinghaiensis Q67 luminescence inhibition assays. For example, N,N,N-trimethyl-1-tetradecyl ammonium bromide showed hormetic effects (stimulation at low doses, inhibition at high doses) .
  • Biodegradation studies : Employ OECD 301F manometric respirometry to measure O₂ consumption over 28 days. Quaternary ammonium salts with branched alkyl chains degrade slower than linear analogs .

Methodological Resources

  • Synthesis : Alkylation protocols , solvent selection .
  • Characterization : DSC , NMR , LogP estimation .
  • Micellization : ITC , fluorimetry .
  • Toxicity : Luminescence assays , biodegradation testing .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide
Reactant of Route 2
N-(2-Naphthyl methyl)-N,N,N-tributyl ammonium bromide

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